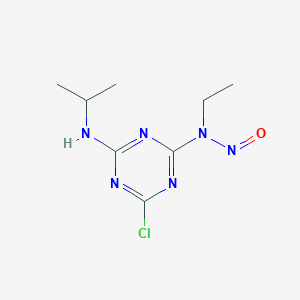![molecular formula C14H15NO2S B141005 2-[4-(4-Ethylthiazol-2-yl)phenyl]propanoic acid CAS No. 132483-47-7](/img/structure/B141005.png)
2-[4-(4-Ethylthiazol-2-yl)phenyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-Ethylthiazol-2-yl)phenyl]propanoic acid, also known as etodolac, is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation associated with arthritis and other conditions. It was first approved by the US Food and Drug Administration (FDA) in 1991 and has since been widely used in clinical practice.
Mécanisme D'action
Etodolac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a key role in inflammation and pain. By inhibiting COX enzymes, 2-[4-(4-Ethylthiazol-2-yl)phenyl]propanoic acid reduces the production of prostaglandins, thereby reducing pain and inflammation.
Effets Biochimiques Et Physiologiques
Etodolac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to increase the production of anti-inflammatory cytokines, such as interleukin-10. Etodolac has also been shown to inhibit the expression of matrix metalloproteinases, which are enzymes that play a key role in tissue remodeling and repair.
Avantages Et Limitations Des Expériences En Laboratoire
Etodolac is a widely used NSAID in clinical practice, and its safety and efficacy have been well established. However, there are some limitations to its use in lab experiments. Etodolac can have off-target effects on other enzymes and receptors, which can complicate the interpretation of experimental results. In addition, 2-[4-(4-Ethylthiazol-2-yl)phenyl]propanoic acid can have variable effects depending on the cell type and experimental conditions used.
Orientations Futures
There are several future directions for research on 2-[4-(4-Ethylthiazol-2-yl)phenyl]propanoic acid. One area of interest is the development of more selective COX inhibitors that have fewer off-target effects. Another area of interest is the use of 2-[4-(4-Ethylthiazol-2-yl)phenyl]propanoic acid in combination with other drugs for the treatment of cancer and other diseases. Finally, there is a need for further research on the physiological and biochemical effects of 2-[4-(4-Ethylthiazol-2-yl)phenyl]propanoic acid in different cell types and experimental conditions.
Méthodes De Synthèse
Etodolac can be synthesized by a multi-step process starting from 2-bromo-4-(4-ethylthiazol-2-yl)phenyl)propanoic acid. The synthesis involves several reactions, including bromination, Suzuki coupling, and acid hydrolysis. The final product is obtained as a white crystalline powder with a melting point of 145-150°C.
Applications De Recherche Scientifique
Etodolac has been extensively studied for its anti-inflammatory and analgesic effects. It has been shown to be effective in reducing pain and inflammation associated with osteoarthritis, rheumatoid arthritis, and other conditions. Etodolac has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
Numéro CAS |
132483-47-7 |
|---|---|
Nom du produit |
2-[4-(4-Ethylthiazol-2-yl)phenyl]propanoic acid |
Formule moléculaire |
C14H15NO2S |
Poids moléculaire |
261.34 g/mol |
Nom IUPAC |
2-[4-(4-ethyl-1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C14H15NO2S/c1-3-12-8-18-13(15-12)11-6-4-10(5-7-11)9(2)14(16)17/h4-9H,3H2,1-2H3,(H,16,17) |
Clé InChI |
XRSPELJUQKTZOM-UHFFFAOYSA-N |
SMILES |
CCC1=CSC(=N1)C2=CC=C(C=C2)C(C)C(=O)O |
SMILES canonique |
CCC1=CSC(=N1)C2=CC=C(C=C2)C(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8H-pyrano[3,4-b]pyridin-8-one](/img/structure/B140926.png)
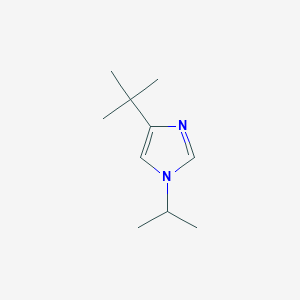
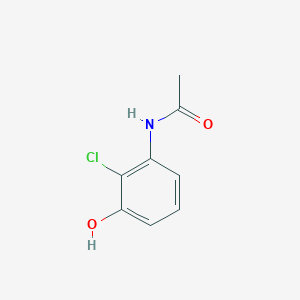
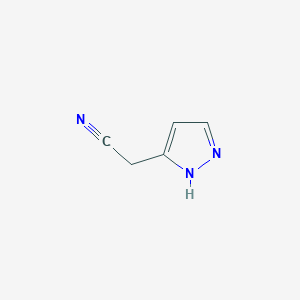

![Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate](/img/structure/B140941.png)

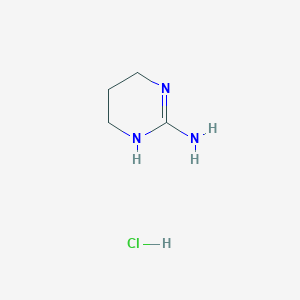
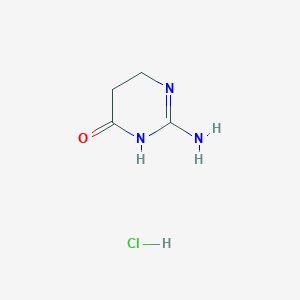
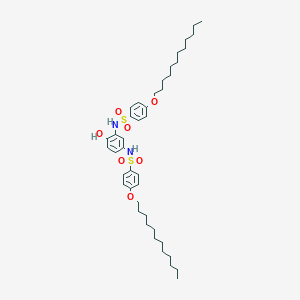
![Imidazo[1,2-a]pyrimidine-2-carbaldehyde](/img/structure/B140957.png)
